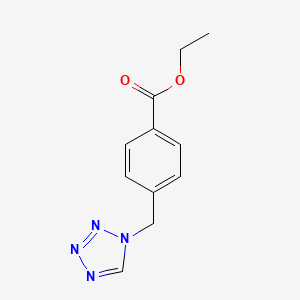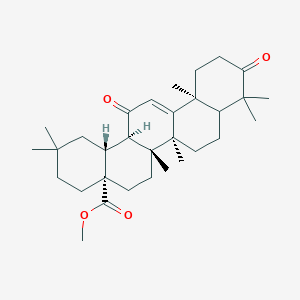![molecular formula C10H15NO2 B1396600 [4-(Dimethoxymethyl)phenyl]methanamine CAS No. 159730-65-1](/img/structure/B1396600.png)
[4-(Dimethoxymethyl)phenyl]methanamine
Vue d'ensemble
Description
“[4-(Dimethoxymethyl)phenyl]methanamine” is a chemical compound with the CAS number 159730-65-1 . It is used in various chemical reactions and has a molecular weight of 181.23 .
Synthesis Analysis
The synthesis of “[4-(Dimethoxymethyl)phenyl]methanamine” involves the use of diacetyl tartaric anhydride and dry DCM. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is then removed in vacuo and the residue taken up in EtOAc .Molecular Structure Analysis
The molecular structure of “[4-(Dimethoxymethyl)phenyl]methanamine” is represented by the InChI code1S/C10H15NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,7,11H2,1-2H3 . Chemical Reactions Analysis
“[4-(Dimethoxymethyl)phenyl]methanamine” is involved in various chemical reactions. For instance, it reacts with diacetyl tartaric anhydride in dichloromethane at 0 - 20℃ .Physical And Chemical Properties Analysis
“[4-(Dimethoxymethyl)phenyl]methanamine” is a liquid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Synthesis of pH-Sensitive Nanomedicines
[4-(Dimethoxymethyl)phenyl]methanamine: has been utilized in the synthesis of pH-sensitive nanomedicines . These nanomedicines are designed to release their payload selectively at the acidic pH found in tumor environments. This targeted approach helps in reducing side effects and improving the efficacy of cancer treatments.
Intratumoral Activation Profile Studies
The compound plays a role in studying the intratumoral activation profile of nanomedicines . By analyzing how these medicines activate within different tumor types, researchers can better understand the behavior of therapeutic agents at the cellular level.
Chemical Synthesis and Material Science
As a chemical reagent, [4-(Dimethoxymethyl)phenyl]methanamine is involved in various synthesis processes. It’s used in material science research to create new compounds with potential applications in industry and technology .
Chromatography and Analytical Research
In chromatography and analytical research, this compound can be used as a standard or reference material. Its well-defined properties aid in the calibration of equipment and validation of analytical methods .
Drug Design and Development
The compound’s structure allows for modifications that can lead to the development of new drugs. Its use in drug design research contributes to the discovery of novel therapeutic agents .
Educational and Training Purposes
In academic settings, [4-(Dimethoxymethyl)phenyl]methanamine serves as an example in teaching synthetic chemistry techniques. It provides a practical application for students learning about complex organic syntheses .
Safety and Hazards
Propriétés
IUPAC Name |
[4-(dimethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPXZDQFZRULSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethoxymethyl)phenyl]methanamine | |
CAS RN |
159730-65-1 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)

![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)






![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)